Product packaging for XA-E(Cat. No.:CAS No. 132998-84-6)

XA-E

Cat. No.: B12408668
CAS No.: 132998-84-6
M. Wt: 370.4 g/mol
InChI Key: AJERVVHSERWGFL-UXBLZVDNSA-N
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Description

Contextualization within Chalcone (B49325) Research

Xanthoangelol (B1683599) E belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. ontosight.aitaylorandfrancis.com Chalcones are precursors to flavonoids and isoflavonoids in plants and are recognized for their diverse biological activities. taylorandfrancis.comfrontiersin.org The flexible structure of the chalcone backbone allows for a wide range of substitutions, leading to a vast number of derivatives with varied properties. frontiersin.orgthieme-connect.com

The research on chalcones is extensive, with studies exploring their potential in various applications due to their anti-inflammatory, antioxidant, and other biological properties. frontiersin.orgontosight.ai Xanthoangelol E, as a prenylated chalcone, is a subject of specific interest within this broader field. thieme-connect.commdpi.com The presence of a geranyl group in its structure is a key feature that contributes to its unique biological activities. frontiersin.orgontosight.ai

Overview of Natural Sources and Distribution in Academic Literature

The primary and most well-documented botanical source of Xanthoangelol E is Angelica keiskei, commonly known as Ashitaba. ontosight.aimyfoodresearch.com This large perennial herb, native to the Pacific coast of Japan, is a member of the Apiaceae family. myfoodresearch.comlidsen.com Ashitaba has a long history of use in traditional folk medicine and is also consumed as a vegetable and health food. myfoodresearch.comresearchgate.net

The leaves, stems, and roots of Angelica keiskei are rich in various bioactive compounds, including a significant number of chalcones. myfoodresearch.comlidsen.com The yellow sap or exudate from the stems is particularly abundant in chalcones, with Xanthoangelol and 4-hydroxyderricin (B1235420) being the most prevalent. lidsen.comnih.gov While these two compounds make up the majority of the chalcone content, trace amounts of other chalcones, including Xanthoangelol E, are also present. lidsen.com Xanthoangelol E has been isolated from the roots and ethanolic leaf extracts of the plant. researchgate.net

Recent research has identified Xanthoangelol in other plant species, expanding its known natural distribution. One such emerging source is Artocarpus kemando Miq., a plant locally known as the pudau plant. researchgate.netcolab.ws A study involving the extraction and analysis of the leaves of Artocarpus kemando Miq. led to the isolation of a geranylated chalcone identified as Xanthoangelol. researchgate.netcolab.ws This was the first time a chalcone compound was isolated from this particular plant species. researchgate.netcolab.ws This discovery suggests that Xanthoangelol E and related compounds may be present in a wider range of plants than previously thought, opening new avenues for phytochemical investigation. ijournalse.orgknapsackfamily.com

Significance of Xanthoangelol E in Phytochemical Research

Xanthoangelol E holds considerable significance in phytochemical research due to its potential biological activities. Studies have investigated its antioxidant, anti-inflammatory, and anti-cancer properties. ontosight.ai The compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. ontosight.ai

Furthermore, Xanthoangelol E has been a subject of interest in antiviral research. It has demonstrated inhibitory activity against key enzymes of viruses, such as those from the coronavirus family. mdpi.comfrontiersin.orgthieme-connect.com Specifically, it has been identified as a potent inhibitor of SARS-CoV 3CLpro and PLpro enzymes. mdpi.comfrontiersin.orgnih.gov This has positioned Xanthoangelol E as a promising natural compound for further investigation in the development of therapeutic agents. nih.gov

The unique chemical structure of Xanthoangelol E, particularly its prenylated chalcone backbone, makes it a valuable subject for structure-activity relationship studies. thieme-connect.com Understanding how its structural features contribute to its biological effects can inform the synthesis of new derivatives with potentially enhanced activities.

Current Research Landscape and Future Directions in Xanthoangelol E Studies

The current research on Xanthoangelol E is multifaceted, exploring its biological activities and potential mechanisms of action. In vitro studies have demonstrated its inhibitory effects on various enzymes and cellular pathways. For instance, research has shown that Xanthoangelol E can inhibit the activation of nuclear factor-κB (NF-κB) and caspase-1, which are involved in inflammatory processes. koreascience.kr

Future research will likely focus on several key areas. Further in vivo studies and clinical trials are necessary to validate the findings from in vitro experiments and to understand the compound's behavior in a whole organism. thieme-connect.com Elucidating the complete biosynthetic pathway of Xanthoangelol E in plants like Angelica keiskei is another important area of research. thieme-connect.com

Additionally, the exploration of Xanthoangelol E's potential as an antimicrobial agent is a growing field of interest. researchgate.netresearchgate.net The synthesis of Xanthoangelol E derivatives and analogues will also be a crucial step in developing compounds with improved potency and specificity for various therapeutic targets. acs.org The continued investigation of its natural sources beyond Angelica keiskei will also contribute to a more comprehensive understanding of this significant phytochemical.

Data Tables

Table 1: Chemical Properties of Xanthoangelol E
PropertyValue
Molecular FormulaC₂₁H₂₂O₆ ontosight.ainih.gov
Molecular Weight370.4 g/mol ontosight.ainih.gov
IUPAC Name(2E)-1-(3-(2-Hydroperoxy-3-methyl-3-buten-1-yl)-2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one ontosight.ai
SynonymsAshitaba-chalcone, XA-E ontosight.ainih.gov
Table 2: Investigated Biological Activities of Xanthoangelol E
Biological ActivityKey FindingsReferences
AntioxidantDemonstrated potent antioxidant activity, attributed to its ability to scavenge free radicals. ontosight.ai
Anti-inflammatoryInhibits the production of pro-inflammatory cytokines and enzymes. Suppresses NF-κB and caspase-1 activation. ontosight.aikoreascience.kr
Anti-cancerExhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines. ontosight.ai
AntiviralInhibits key replication enzymes of some viruses, including SARS-CoV proteases (3CLpro and PLpro). mdpi.comfrontiersin.orgmedchemexpress.com
Anti-allergicInhibits histamine (B1213489) release from mast cells. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O6 B12408668 XA-E CAS No. 132998-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132998-84-6

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+

InChI Key

AJERVVHSERWGFL-UXBLZVDNSA-N

Isomeric SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OO

Canonical SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Fractionation Techniques

The initial step in obtaining Xanthoangelol (B1683599) E is its extraction from the plant material, followed by a series of fractionation procedures to separate it from other co-extracted compounds.

Solvent-Based Maceration and Liquid-Liquid Extraction.hhu.detandfonline.com

The process typically begins with the maceration of the dried and pulverized aerial parts or roots of Angelica keiskei in a solvent. koreascience.krnih.gov A common method involves using 70% aqueous ethanol (B145695) to extract a wide range of compounds from the plant material. koreascience.kr The resulting crude extract is then concentrated under vacuum to remove the solvent. tandfonline.comkoreascience.kr

This concentrated extract is subsequently subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. The extract is often dissolved in water and then successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). tandfonline.comkoreascience.kr Xanthoangelol E, along with other chalcones, tends to partition into the ethyl acetate fraction. tandfonline.comkoreascience.kr This step is crucial for removing highly nonpolar compounds like chlorophyll (B73375) and fats (in the hexane (B92381) layer) and highly polar compounds that remain in the aqueous layer. nih.gov

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC).hhu.detandfonline.comnih.gov

Following extraction and initial fractionation, chromatographic techniques are employed for the purification of Xanthoangelol E. hhu.detandfonline.comnih.gov

Column Chromatography: The ethyl acetate fraction, which is enriched with chalcones, is often subjected to silica (B1680970) gel column chromatography. koreascience.krbiomolther.org In this method, the extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures (eluents) of increasing polarity are passed through the column. koreascience.krbiomolther.org This gradient elution separates the compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (eluent). Fractions are collected sequentially, and those containing Xanthoangelol E are identified for further purification. koreascience.kr Other stationary phases like Sephadex LH-20 and reversed-phase C18 material have also been used for further separation. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve a high degree of purity, preparative or semi-preparative HPLC is often utilized. hhu.detandfonline.com This technique uses a high-pressure pump to pass the solvent through a column with smaller particle size packing material, providing higher resolution and separation efficiency. Both normal-phase and reversed-phase HPLC can be employed to isolate Xanthoangelol E from closely related compounds. nih.gov

Analytical Techniques for Compound Verification and Purity Assessment

Once a purified compound is obtained, a suite of analytical methods is used to confirm its identity as Xanthoangelol E and to assess its purity.

Spectroscopic Methods for Structural Characterization (e.g., UV-Vis, IR, NMR).hhu.demdpi.commdpi.com

Spectroscopic techniques are indispensable for elucidating the molecular structure of the isolated compound. hhu.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chalcone (B49325) chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are the most powerful tools for detailed structural elucidation. koreascience.kr ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms. mdpi.com 2D NMR techniques, such as COSY, HSQC, and HMBC, help to establish the complete connectivity of the molecule, confirming the specific arrangement of atoms that defines Xanthoangelol E.

Mass Spectrometry (e.g., HRMS).tandfonline.commdpi.com

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. tandfonline.com High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula of Xanthoangelol E (C21H22O6). mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Purity Evaluation (e.g., TLC).hhu.demdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to assess the purity of the isolated compound. mdpi.comresearchgate.net The purified sample is spotted on a TLC plate coated with silica gel and developed in an appropriate solvent system. A single spot after visualization (e.g., under UV light or with a staining reagent) indicates a high degree of purity. mdpi.com The retention factor (Rf) value can also be compared with that of a known standard. Purity can also be confirmed by HPLC analysis, where a single peak is indicative of a pure compound. mdpi.com

Technique Purpose Information Obtained
Solvent-Based Maceration Initial extraction of compounds from plant material.Crude extract containing a mixture of compounds.
Liquid-Liquid Extraction Initial fractionation based on polarity.Enriched fractions (e.g., ethyl acetate fraction).
Column Chromatography Separation of compounds in the enriched fraction.Partially purified fractions containing Xanthoangelol E.
HPLC Final purification of the compound.Highly pure Xanthoangelol E.
UV-Vis Spectroscopy Confirmation of the chalcone chromophore.UV absorption maxima.
IR Spectroscopy Identification of functional groups.Characteristic absorption bands.
NMR Spectroscopy Detailed structural elucidation.Chemical shifts, coupling constants, and connectivity.
Mass Spectrometry (HRMS) Determination of molecular weight and formula.Accurate mass and elemental composition.
TLC Assessment of purity.Single spot indicating high purity.

Biosynthetic Pathways and Precursors

Chalcone (B49325) Biosynthesis in Plants

The formation of chalcones in plants is a well-established biosynthetic route that serves as a critical entry point into the vast world of flavonoid metabolism. nih.gov This pathway begins with precursors from primary metabolism and, through the action of specific enzymes, constructs the core C6-C3-C6 structure that defines chalconoids. scielo.br

Role of Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the quintessential enzyme in the biosynthesis of chalcones and, by extension, all flavonoids. nih.govfrontiersin.org It is a type III polyketide synthase that catalyzes the first committed step in this specific branch of the phenylpropanoid pathway. nih.govnih.gov The enzyme is found in all higher plants and even in some lower plant divisions. frontiersin.orgnih.gov Structurally, CHS is a homodimer, with each monomer containing a highly conserved active site. frontiersin.orgnih.gov Key amino acid residues, including Cys164, Phe215, His303, and Asn336, are crucial for its catalytic activity. frontiersin.orgnih.gov

The primary function of CHS is to catalyze the sequential condensation of precursor molecules to form the initial chalcone structure. nih.govnih.gov The expression of the gene encoding for CHS can be activated when a plant is under stress, such as from microbial attack, UV radiation, or physical injury, leading to an accumulation of protective chalcones and other flavonoids in the plant tissues. nih.gov

Malonyl-CoA and Cinnamic Acid as Core Precursors

The biosynthesis of the chalcone skeleton begins with two core precursors: one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govscielo.br Cinnamic acid is the parent compound for p-coumaroyl-CoA. nih.gov Phenylalanine, an aromatic amino acid derived from the shikimate pathway, is first converted to cinnamic acid through deamination by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. nih.gov

Malonyl-CoA provides the three acetate (B1210297) units required for the formation of the A-ring of the chalcone structure. royalsocietypublishing.org The CHS enzyme orchestrates the reaction by first binding to the p-coumaroyl-CoA starter unit. frontiersin.org It then catalyzes three successive decarboxylative condensation reactions with three malonyl-CoA extender units. frontiersin.orgmdpi.com This process forms a linear tetraketide intermediate, which is then subjected to a Claisen-type cyclization and aromatization reaction to yield the final product, naringenin (B18129) chalcone. frontiersin.orgnih.gov

Enzyme/PrecursorRole in Chalcone Biosynthesis
Phenylalanine The initial precursor for the C6-C3 portion (B-ring and three-carbon bridge) of the chalcone skeleton. nih.gov
Cinnamic Acid Formed from phenylalanine, it is a key intermediate in the phenylpropanoid pathway. nih.govtaylorandfrancis.com
p-Coumaroyl-CoA The activated "starter" molecule derived from cinnamic acid that enters the chalcone synthase reaction. nih.govnih.gov
Malonyl-CoA The "extender" molecule that provides three two-carbon units for the formation of the A-ring. nih.govscielo.br
Chalcone Synthase (CHS) The key enzyme that catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. nih.govnih.gov
Chalcone Isomerase (CHI) The enzyme that catalyzes the cyclization of the chalcone into a flavanone, a precursor for other flavonoids. nih.govfrontiersin.org

Enzymatic Conversions and Intermediates

Once the foundational chalcone molecule, naringenin chalcone, is synthesized, it stands at a metabolic crossroads. It can either accumulate as a pigment or be swiftly converted into other classes of flavonoids through the action of subsequent enzymes. scielo.br

Involvement of Chalcone Isomerase (CHI)

In most cases, the naringenin chalcone produced by CHS is rapidly isomerized to its corresponding flavanone, (2S)-naringenin. nih.gov This intramolecular cyclization is catalyzed by the enzyme chalcone isomerase (CHI). nih.govfrontiersin.org CHI facilitates the stereospecific cyclization of the chalcone, forming the C-ring and creating the fundamental scaffold for the vast majority of flavonoids, including flavones, flavonols, and anthocyanins. scielo.brfrontiersin.org The action of CHI is a pivotal rate-limiting step that channels the metabolic flow from chalcones toward the broader flavonoid pathway. frontiersin.org

Diversification Pathways within the Chalcone Family

The structural diversity observed within the chalcone family, including compounds like Xanthoangelol (B1683599) E, arises from modifications to the basic chalcone backbone. These modifications are catalyzed by a variety of enzymes that can add different functional groups to the A or B rings. Gene duplication and subsequent functional divergence of enzymes like CHS and CHI have been significant drivers in the evolution of metabolic diversity in plants. royalsocietypublishing.orgfrontiersin.orgoup.com

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical Focus

Anti-inflammatory Activity

Research into the anti-inflammatory effects of Xanthoangelol (B1683599) E has revealed its ability to modulate key pathways and mediators involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokines and Mediators

Xanthoangelol E has demonstrated the capacity to inhibit the production of several key pro-inflammatory molecules. In a study utilizing mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), Xanthoangelol E was shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Both TNF-α and IL-6 are pivotal cytokines that can trigger and amplify inflammatory cascades. researchgate.net

Furthermore, the same study found that Xanthoangelol E inhibited the synthesis of prostaglandin (B15479496) E2 (PGE2). researchgate.net PGE2 is a well-known mediator of inflammation, contributing to processes such as vasodilation, edema, and pain.

Regulation of Inflammatory Enzymes

The synthesis of inflammatory mediators like PGE2 is dependent on the activity of certain enzymes. Pre-clinical studies have shown that Xanthoangelol E can regulate the expression of these crucial enzymes. Specifically, in LPS-stimulated mouse peritoneal macrophages, Xanthoangelol E was observed to inhibit the enhanced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net COX-2 is the primary enzyme responsible for producing prostaglandins (B1171923) during inflammation, while iNOS generates large amounts of nitric oxide, a pro-inflammatory molecule.

Suppression of Key Inflammatory Signaling Pathways

To understand the molecular mechanisms underlying its anti-inflammatory effects, research has investigated the impact of Xanthoangelol E on intracellular signaling pathways that orchestrate the inflammatory response. It has been demonstrated that the anti-inflammatory action of Xanthoangelol E is mediated through the regulation of nuclear factor-kappa B (NF-κB) and caspase-1 activation. researchgate.net

The NF-κB pathway is a central regulator of genes involved in inflammation and immunity. researchgate.net By inhibiting its activation, Xanthoangelol E can effectively downregulate the expression of numerous pro-inflammatory genes. Caspase-1 is a critical enzyme in the inflammasome, a protein complex that triggers the maturation and release of pro-inflammatory cytokines like IL-1β. researchgate.net Its suppression by Xanthoangelol E represents another key mechanism for dampening the inflammatory response.

In Vitro Models for Anti-inflammatory Research

The majority of pre-clinical investigations into the anti-inflammatory properties of Xanthoangelol E have utilized in vitro models. A primary and widely used model is the stimulation of macrophages, such as mouse peritoneal macrophages, with lipopolysaccharide (LPS). researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of the cytokines, mediators, and enzymes mentioned in the preceding sections. researchgate.net This model allows for the controlled study of the specific effects of compounds like Xanthoangelol E on inflammatory pathways in a cellular context.

Antineoplastic and Apoptosis-Inducing Effects

The potential of Xanthoangelol E as an antineoplastic agent has also been explored in pre-clinical settings, with a focus on its impact on cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation and Viability (in vitro studies)

While extensive research has been conducted on the antineoplastic properties of the related compound xanthoangelol, specific data on Xanthoangelol E's direct effects on cancer cell proliferation and viability are more limited. However, studies on chalcone (B49325) compounds from Angelica keiskei have shown promising results. For instance, xanthoangelol has been demonstrated to inhibit DNA synthesis in Lewis lung carcinoma (LLC) cells. nih.gov It has also been shown to induce apoptosis in human neuroblastoma and leukemia cell lines. nih.gov Another study found that xanthoangelol inhibited the viability of hepatocellular carcinoma cells by inducing apoptosis. nih.gov

A study investigating the effects of various xanthoangelol derivatives on NF-κB activation in porcine aortic endothelial cells found that Xanthoangelol E, unlike some of its counterparts, did not markedly suppress this pathway. jst.go.jp As NF-κB can play a role in cancer cell survival, this particular finding suggests that the potential antineoplastic mechanisms of Xanthoangelol E may differ from those of other related chalcones. Further in vitro studies are necessary to specifically delineate the effects of Xanthoangelol E on the proliferation and viability of various cancer cell lines.

Table of Research Findings on the Anti-inflammatory Activity of Xanthoangelol E

ActivityModel SystemKey FindingsReference
Modulation of Pro-inflammatory Cytokines and MediatorsLPS-stimulated mouse peritoneal macrophagesInhibited the production of TNF-α, IL-6, and PGE2. researchgate.net
Regulation of Inflammatory EnzymesLPS-stimulated mouse peritoneal macrophagesInhibited the expression of COX-2 and iNOS. researchgate.net
Suppression of Key Inflammatory Signaling PathwaysLPS-stimulated mouse peritoneal macrophagesRegulated the activation of NF-κB and caspase-1. researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

Xanthoangelol has been shown in preclinical models to trigger apoptosis, or programmed cell death, in various cancer cell lines through multiple interconnected pathways. These mechanisms involve the activation of key executioner enzymes and the modulation of cellular organelles critical to cell survival and death signaling.

Caspase-3 Activation

A central mechanism in Xanthoangelol-induced apoptosis is the activation of caspase-3, a critical executioner caspase. nih.gov In studies involving human neuroblastoma (IMR-32) and leukemia (Jurkat) cells, treatment with Xanthoangelol led to a significant decrease in the level of the inactive precursor form of caspase-3 and a corresponding increase in its active, cleaved form. nih.gov This activation of caspase-3 is a key step that drives the biochemical and morphological changes associated with apoptosis. nih.gov Further research in human chronic myelogenous leukemia K562 cells also confirmed caspase-3 activation following treatment with a Xanthoangelol derivative, reinforcing the role of this pathway in its cytotoxic effects. researchgate.net

Cell Line(s)Key FindingReference(s)
IMR-32 (Neuroblastoma), Jurkat (Leukemia)Markedly reduced precursor caspase-3 levels nih.gov
IMR-32 (Neuroblastoma), Jurkat (Leukemia)Increased cleaved caspase-3 levels nih.gov
K562 (Leukemia)Observed caspase-3 activation researchgate.net
Mitochondrial Pathway Modulation

The intrinsic, or mitochondrial, pathway of apoptosis is significantly modulated by Xanthoangelol. In human leukemia K562 cells, the compound was observed to induce a dissipation of the mitochondrial membrane potential, a critical event that compromises mitochondrial integrity. researchgate.net This is often accompanied by changes in the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate mitochondrial outer-membrane permeabilization. researchgate.net Specifically, treatment led to a reduction in the Bcl-2/Bax ratio, an event that favors apoptosis. researchgate.net

Further investigation in IMR-32 neuroblastoma cells revealed that Xanthoangelol-induced apoptosis involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, an initiator caspase upstream of caspase-3. nih.gov This collection of findings strongly suggests that Xanthoangelol triggers cell death by disrupting mitochondrial function and initiating the intrinsic apoptotic cascade. researchgate.netnih.gov

Cell LineMechanistic FindingReference(s)
K562 (Leukemia)Dissipation of mitochondrial membrane potential researchgate.net
K562 (Leukemia)Reduction of the Bcl-2/Bax ratio researchgate.net
IMR-32 (Neuroblastoma)Release of cytochrome c nih.gov
IMR-32 (Neuroblastoma)Activation of caspase-9 nih.gov

Anti-angiogenic Mechanisms

In addition to inducing apoptosis, Xanthoangelol demonstrates anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. These mechanisms involve direct interference with key signaling molecules and the physical processes of new blood vessel formation.

Inhibition of VEGF Binding to Endothelial Cells

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. Research has shown that Xanthoangelol can inhibit the binding of VEGF to human umbilical vein endothelial cells (HUVECs). researchgate.net This inhibitory effect was observed at concentrations ranging from 1-100 microM. researchgate.net By preventing VEGF from binding to its receptors on endothelial cells, Xanthoangelol effectively blocks a critical initial step required for the proliferation and migration of these cells, thereby hindering the process of neovascularization. researchgate.net

Suppression of Capillary-like Tube Formation

A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. Preclinical studies have demonstrated that Xanthoangelol effectively suppresses this process. researchgate.net In in-vitro assays using HUVECs, Xanthoangelol inhibited the formation of these capillary-like tubes at concentrations of 1-100 microM. researchgate.net This finding suggests that the anti-angiogenic activity of Xanthoangelol is due, at least in part, to its ability to disrupt the morphological development of new blood vessels. researchgate.net

MechanismCell TypeEffective ConcentrationReference(s)
Inhibition of VEGF BindingHUVECs1-100 µM researchgate.net
Suppression of Capillary-like Tube FormationHUVECs1-100 µM researchgate.net

Antimicrobial Activity

Xanthoangelol has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structural characteristics of the compound, specifically its geranyl chain, are believed to play a key role in its mechanism of action, which involves direct interaction with the bacterial cell structure. nih.gov

A primary antibacterial mechanism of xanthoangelol is the disruption of the bacterial cell membrane. nih.gov The structure of xanthoangelol, which includes a hydrophobic geranyl tail, facilitates its insertion into the hydrophobic core of the bacterial lipid bilayer. nih.gov This process is similar to the action of some antimicrobial peptides (AMPs). nih.gov The insertion of the molecule into the membrane compromises its structural integrity, leading to a loss of barrier function and ultimately causing cell death. nih.govresearchgate.net Mechanistic studies of novel compounds derived from xanthoangelol have further confirmed this membrane-targeting ability, showing they effectively destroy the integrity of bacterial cell membranes. nih.govnih.gov

The disruption of the bacterial cell membrane by xanthoangelol and its derivatives often triggers secondary effects, including the generation of intracellular reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components like DNA and proteins. researchgate.netmdpi.com The damage to the membrane integrity can lead to a cascade of events that results in increased ROS production within the bacterial cell. nih.gov This surge in oxidative stress contributes to the bactericidal effect, accelerating cell death. nih.govnih.gov Mechanistic investigations have shown that membrane disruption is linked to a subsequent increase in intracellular ROS, which further contributes to the compound's antibacterial efficacy. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of Xanthoangelol-Derived Compound 9h Against Gram-Positive Bacteria Data based on a novel amphiphilic compound derived from xanthoangelol to improve solubility and expand its antibacterial spectrum.

Bacterial Strain Type MIC (μg/mL)
Staphylococcus aureus (MRSA) ATCC43300 Gram-Positive 1
Staphylococcus aureus (MRSA) USA300 Gram-Positive 1
Staphylococcus epidermidis ATCC12228 Gram-Positive 0.5
Bacillus subtilis ATCC6633 Gram-Positive 1
Enterococcus faecalis ATCC29212 Gram-Positive 2
Enterococcus faecium (VRE) ATCC700221 Gram-Positive 2

(Source: Derived from data presented in a study on xanthoangelol-derived compounds nih.gov)

Antibacterial Mechanisms against Gram-Positive Bacteria

Leakage of Intracellular Components (DNA, Proteins)

While direct studies on Xanthoangelol E causing the leakage of intracellular components are not extensively detailed, research on the parent compound, Xanthoangelol, and its derivatives provides insight into this mechanism, particularly in the context of antibacterial activity. Mechanistic studies have shown that derivatives of Xanthoangelol can disrupt the integrity of bacterial cell membranes. This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as DNA and proteins, which ultimately contributes to bacterial cell death. nih.govnih.gov

The proposed mechanism is similar to that of antimicrobial peptides (AMPs). The structure of Xanthoangelol, a geranylated hydroxy chalcone, includes a hydrophobic tail that facilitates its insertion into the lipid bilayer of cell membranes. nih.gov This interaction can compromise the membrane's integrity. nih.gov For instance, a synthesized derivative of Xanthoangelol, compound 9h, was shown to effectively disrupt the cell membranes of S. aureus, leading to the leakage of DNA and proteins. nih.govnih.gov This action is often preceded by membrane depolarization, a state where the compound disrupts the membrane's electrical potential. nih.gov Studies on Xanthoangelol itself have demonstrated that it affects the integrity of Gram-positive bacterial membranes, leading to the leakage of intracellular metabolites. nih.gov

Antiviral Effects

Xanthoangelol E has been identified as a compound with notable antiviral properties, particularly against the Zika virus and potentially coronaviruses through the inhibition of key viral enzymes.

Viral proteases such as the 3C-like protease (3CLpro) and the papain-like protease (PLpro) are essential for the replication of coronaviruses, including SARS-CoV, making them prime targets for antiviral drugs. nih.govnih.gov These enzymes are responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.govembopress.org While numerous flavonoids and natural compounds have been screened for their ability to inhibit these proteases, specific data on Xanthoangelol E's direct inhibitory activity against SARS-CoV 3CLpro or PLpro is limited in the provided search results. However, related compounds have shown promise. For example, a study involving molecular docking suggested that Xanthoangelol F could be a potent lead compound for treating COVID-19 by targeting proteases like 3CLpro. wu.ac.th The general class of chalcones and flavonoids has been a focus of research for inhibiting SARS-CoV proteases, suggesting that Xanthoangelol E could be a candidate for such investigations. nih.govscienceopen.comresearchgate.net

Xanthoangelol E has demonstrated clear anti-Zika virus (ZIKV) activity in preclinical studies. nih.govnih.gov ZIKV is a pathogen for which no approved antiviral drugs are currently available. nih.gov Research has focused on key viral proteins essential for replication, such as the NS2B-NS3 protease and the NS5 RNA-dependent RNA-polymerase (RdRp), as therapeutic targets. nih.govfrontiersin.org

Xanthoangelol E, purified from Angelica keiskei, was tested for its ability to inhibit ZIKV. nih.govnih.gov In in-vitro studies using Vero cells, Xanthoangelol E displayed anti-ZIKV activity with an EC50 value of 22.0 µM. nih.govnih.govmedchemexpress.com Mechanistic studies confirmed that Xanthoangelol E inhibits the ZIKV NS2B-NS3 protease. nih.gov Enzymatic and kinetic assays showed that it acts on the allosteric site of this protease with an IC50 value of 18.00 ± 5.00 µM. nih.govnih.gov This inhibitory action on a crucial viral enzyme underscores its potential as a candidate for the development of anti-ZIKV therapeutics. nih.govnih.gov

Antiviral Activity of Xanthoangelol E and Related Chalcones Against Zika Virus (ZIKV)
CompoundTargetAssayIC50 / EC50 (µM)Reference
Xanthoangelol EZIKV ReplicationIn-vitro (Vero cells)EC50: 22.0 nih.govnih.gov
Xanthoangelol EZIKV NS2B-NS3 ProteaseEnzymatic AssayIC50: 18.0 ± 5.0 nih.govnih.gov
4-hydroxyderricin (B1235420)ZIKV ReplicationIn-vitro (Vero cells)EC50: 6.6 nih.govnih.gov
XanthoangelolZIKV NS2B-NS3 ProteaseEnzymatic AssayIC50: 50.0 ± 5.0 nih.gov

Neuroprotective and Anti-amnesic Properties

Studies on Xanthoangelol, the parent compound of Xanthoangelol E, have illuminated its potential neuroprotective effects, primarily through the modulation of oxidative stress and the activation of key signaling pathways.

Modulation of Oxidative Stress (e.g., GSH, GST, SOD, Catalase)

Oxidative stress is a key factor in the pathology of neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com Research on Xanthoangelol has shown that it can mitigate the effects of oxidative stress and enhance the activity of crucial antioxidant enzymes. nih.govewha.ac.kr In a mouse model of scopolamine-induced amnesia, treatment with Xanthoangelol led to a significant improvement in the levels of antioxidant enzymes, including glutathione (B108866) (GSH), glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase. nih.govewha.ac.kr These enzymes are vital for cellular defense against reactive oxygen species (ROS). mdpi.comscielo.br The ability of Xanthoangelol to bolster these antioxidant defenses contributes to its neuroprotective profile. nih.gov Another study demonstrated that Xanthoangelol protects against endothelial cell injury by increasing the activities of SOD, catalase, and glutathione peroxidase. nih.gov

Activation of Nrf-2/Keap-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary regulator of cellular resistance to oxidative stress. mdpi.comfrontiersin.orgresearchgate.net Under normal conditions, Keap1 targets Nrf2 for degradation. frontiersin.org However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgresearchgate.net

Attenuation of Apoptotic Pathways (e.g., Bax/Bcl-2)

Xanthoangelol E demonstrates neuroprotective effects by modulating the intrinsic apoptotic pathway, a critical process in programmed cell death. ewha.ac.krresearchgate.net This pathway is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bcl-2-associated X protein, or Bax). nih.govfrontiersin.org The ratio between these opposing proteins is a key determinant of cell survival or death. Under normal conditions, Bax is primarily located in the cytosol. bohrium.comnih.gov However, upon receiving apoptotic stimuli, Bax translocates to the mitochondria, where it disrupts the mitochondrial membrane's integrity. bohrium.comnih.gov This leads to the release of cytochrome c, which in turn activates caspases, the executioner enzymes of apoptosis. nih.gov

Pre-clinical studies have shown that Xanthoangelol E can effectively attenuate this process. ewha.ac.krresearchgate.net In a scopolamine-induced amnesia mouse model, which mimics aspects of Alzheimer's disease, Xanthoangelol E was found to modulate the Bax/Bcl-2 pathway. ewha.ac.kr The compound was observed to activate anti-apoptotic mechanisms and attenuate the apoptotic pathway, suggesting it helps maintain the balance in favor of cell survival. ewha.ac.krresearchgate.net By influencing the expression levels of Bax and Bcl-2, Xanthoangelol E helps to stabilize the mitochondrial membrane, preventing the cascade of events that leads to neuronal cell death. ewha.ac.krnih.gov

Reduction of Neuroinflammation (e.g., IL-1β, TNF-α)

Neuroinflammation is a key pathological feature in neurodegenerative diseases. Xanthoangelol E has been shown to significantly reduce neuroinflammation in pre-clinical models. ewha.ac.krresearchgate.net In studies using mouse models of scopolamine-induced amnesia, Xanthoangelol E treatment led to a marked decrease in the levels of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ewha.ac.krresearchgate.net

The anti-inflammatory action of Xanthoangelol E is also observed in macrophages. koreascience.kracs.org In lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, Xanthoangelol E inhibited the production of TNF-α and another pro-inflammatory cytokine, IL-6. koreascience.kr This inhibition is linked to the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. koreascience.krnih.gov By suppressing the activation of NF-κB, Xanthoangelol E can down-regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). koreascience.kracs.org

Regulation of Transient Receptor Potential Vanilloid 1 (TRPV-1)

The Transient Receptor Potential Vanilloid 1 (TRPV-1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in detecting a variety of noxious stimuli, including heat and low pH. frontiersin.orgnih.govmdpi.com It plays a role in synaptic plasticity, memory, and inflammation. ewha.ac.krnih.gov Studies have indicated that Xanthoangelol E can regulate the expression of TRPV-1. ewha.ac.krresearchgate.net

Mitigation of Amyloid Pathology in Animal Models

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.goveurekalert.org These plaques are associated with neurotoxicity and cognitive decline. eurekalert.orgnih.gov Animal models, particularly transgenic mice that overexpress human amyloid precursor protein (APP), are crucial for studying this pathology. nih.govresearchgate.net

Histological analysis from studies on Xanthoangelol E has demonstrated its ability to mitigate amyloid pathology. In a scopolamine-induced animal model of Alzheimer's disease, treatment with Xanthoangelol E resulted in a significant reduction in amyloid plaques. ewha.ac.kr This suggests that Xanthoangelol E may interfere with the production or clearance of Aβ peptides, thereby lessening the pathological burden in the brain and helping to ameliorate the symptoms of the disease. ewha.ac.krresearchgate.net

Antidiabetic Activity

Xanthoangelol E has demonstrated potential as an antidiabetic agent through its inhibitory effects on key enzymes involved in glucose metabolism. nih.govnih.gov

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. scielo.br Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. scielo.br

In vitro studies have shown that Xanthoangelol E is a potent inhibitor of α-glucosidase. nih.govresearchgate.net Its inhibitory activity has been found to be significantly stronger than that of acarbose, a commonly used α-glucosidase inhibitor drug. nih.govnih.govresearchgate.net Molecular docking simulations suggest that Xanthoangelol E interacts with key amino acid residues in the active site of the enzyme, including forming a hydrogen bond with Ala234 and a salt-bridge with Asp232. nih.govnih.govresearchgate.net

Inhibitory Activity of Xanthoangelol E against α-Glucosidase
CompoundIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Xanthoangelol E14.45Acarbose207

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov These hormones play a crucial role in regulating blood sugar by increasing insulin (B600854) secretion and suppressing glucagon (B607659) release. nih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to better glycemic control. nih.govphcogj.com

Xanthoangelol E has been identified as an inhibitor of DPP-IV. nih.govnih.govresearchgate.net In vitro assays have demonstrated its strong inhibitory activity. nih.gov In silico docking studies have revealed that Xanthoangelol E forms hydrogen bonds with key residues (Glu205 and Glu206) in the enzyme's active site, similar to the binding mode of the established DPP-IV inhibitor, sitagliptin. nih.govresearchgate.netresearchgate.net

Inhibitory Activity of Xanthoangelol E against DPP-IV
CompoundIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Xanthoangelol E10.49Sitagliptin0.87

Enzyme-Ligand Interaction Mechanisms

The interaction between an enzyme and a ligand is governed by various forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which stabilize the complex and facilitate the modulation of the enzyme's activity. In silico molecular docking studies have provided significant insights into how Xanthoangelol E engages with the active sites of specific enzymes.

As a representative example of its binding modality, the interaction of xanthoangelol with α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) has been computationally modeled. In the case of α-glucosidase, xanthoangelol is predicted to interact with essential amino acid residues within the N-terminal N-loop (residues 232–237). nih.govdoaj.orgresearchgate.net The binding is stabilized through the formation of a hydrogen bond with Alanine-234 (Ala234), a salt-bridge with Aspartic acid-232 (Asp232), and numerous hydrophobic interactions, resulting in a strong binding affinity. nih.govdoaj.org

Similarly, its interaction with DPP-IV involves the formation of two hydrogen bonds with Glutamic acid-205 (Glu205) and Glutamic acid-206 (Glu206) in the S2 subsite. nih.govdoaj.orgresearchgate.net A π-π stacking interaction with Phenylalanine-357 (Phe357) in the extensive S2 subsite further anchors the molecule. nih.govdoaj.org These detailed interaction maps highlight the specific molecular forces that underpin the inhibitory potential of Xanthoangelol E against various enzymes.

Enzyme Inhibition Beyond Primary Activities

Xanthoangelol E demonstrates a broad range of enzyme inhibitory activities, targeting several key enzymes involved in neurotransmitter metabolism, metabolic regulation, and cell cycle control.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Xanthoangelol E has been identified as a nonselective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov In preclinical assays, it exhibited nearly identical inhibitory potency against both isoforms. The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was determined to be 43.4 μM for MAO-A and 43.9 μM for MAO-B. nih.gov This level of activity is comparable to that of iproniazid, a known nonselective MAO inhibitor. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Research has demonstrated that Xanthoangelol E is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. documentsdelivered.com In a study evaluating various compounds from Angelica keiskei, Xanthoangelol E displayed strong PTP1B inhibitory effects with an IC50 value of 1.43 μg/mL. documentsdelivered.com A kinetic analysis of a related chalcone, xanthoangelol K, revealed a competitive mode of inhibition. documentsdelivered.com Molecular docking simulations suggest that the B ring of the chalcone structure anchors into a pocket of the PTP1B enzyme, where it is stabilized by hydrogen bonds with residues Arginine-47 (Arg47) and Aspartic acid-48 (Asp48), as well as a π-π interaction with Phenylalanine-182 (Phe182). documentsdelivered.com

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

Beyond its effects on monoamine oxidases, Xanthoangelol E is also a potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. nih.gov It exhibits significant inhibitory activity against DBH with a calculated IC50 value of 0.52 μM. nih.gov

Aurora Kinase Inhibition (Aurora A and B)

Xanthoangelol E has been identified as an inhibitor of Aurora kinases, a family of serine/threonine kinases that are crucial for cell cycle regulation during mitosis. scispace.com The chemical structure of xanthoangelol has been included in reviews of chalcones that act as Aurora kinase inhibitors, indicating its recognition as a compound active against this class of enzymes. scispace.com

Inhibitory Activity of Xanthoangelol E Against Various Enzymes
Enzyme TargetInhibitory Concentration (IC50)Notes
Monoamine Oxidase A (MAO-A)43.4 μMNonselective inhibition. nih.gov
Monoamine Oxidase B (MAO-B)43.9 μMNonselective inhibition. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)1.43 μg/mLStrong inhibitory effect. documentsdelivered.com
Dopamine β-Hydroxylase (DBH)0.52 μMPotent inhibition. nih.gov
Aurora KinasesData Not AvailableIdentified as an inhibitor. scispace.com

Muscle Health and Myogenesis

Preclinical studies have illuminated the potential of Xanthoangelol E in preserving muscle health, particularly in the context of muscle atrophy. Research using C2C12 myotubes, a cellular model for skeletal muscle, has shown that Xanthoangelol E, alongside the related compound 4-hydroxyderricin, can prevent dexamethasone-induced protein degradation. nih.gov

Stimulation of Myoblast Differentiation

Myoblast differentiation is a critical process in muscle development and regeneration, involving the fusion of myoblasts to form multinucleated myotubes, the precursors to mature muscle fibers. Research investigating the effects of compounds from Angelica keiskei has shed light on their potential to promote this process.

In a study utilizing the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis, an ethanol (B145695) extract of Angelica keiskei (EAK), which contains Xanthoangelol E, was observed to enhance myogenic differentiation. mdpi.com Treatment of C2C12 myoblasts with EAK resulted in a dose-dependent increase in the expression of Myosin Heavy Chain (MHC), a key marker of terminal myogenic differentiation. mdpi.com Furthermore, immunostaining for MHC revealed a significant increase in the formation of multinucleated myotubes, indicating that the extract promotes the maturation of myoblasts into muscle fibers. mdpi.com

While the direct and isolated effects of Xanthoangelol E on myoblast differentiation are part of a broader investigation into the active components of Angelica keiskei, the findings from the extract suggest a pro-myogenic activity that warrants further specific investigation of this particular chalcone. The activation of key signaling pathways, such as the p38 MAPK pathway, has been implicated in the myogenic effects of other components from the same plant, suggesting a potential mechanism for Xanthoangelol E as well. mdpi.com

Table 1: Effect of Angelica keiskei Extract (EAK) on Myoblast Differentiation
ParameterObservationSignificance
Myosin Heavy Chain (MHC) ExpressionDose-dependent increase in C2C12 myoblasts treated with EAK. mdpi.comIndicates promotion of terminal myogenic differentiation. mdpi.com
Multinucleated Myotube FormationIncreased number of multinucleated myotubes observed with EAK treatment. mdpi.comSuggests enhanced fusion and maturation of myoblasts. mdpi.com

Inhibition of Muscle Atrophy Mechanisms (e.g., dexamethasone-induced)

Muscle atrophy, the wasting or loss of muscle tissue, is a significant concern in various pathological conditions and can be induced by glucocorticoids like dexamethasone (B1670325). Xanthoangelol E has been investigated for its potential to counteract such atrophic processes.

In a key pre-clinical study, Xanthoangelol E, alongside the related compound 4-hydroxyderricin, was shown to significantly prevent dexamethasone-induced protein degradation in C2C12 myotubes. The mechanism of this protective effect involves the suppression of key ubiquitin ligases, specifically Cbl-b and MuRF-1, which are critical components of the protein degradation pathway in muscle cells.

A notable finding is that these prenylated chalcones act as antagonists of the glucocorticoid receptor. They inhibit the binding of dexamethasone to its receptor and its subsequent translocation into the nucleus. This action is crucial as the nuclear translocation of the glucocorticoid receptor is a primary step in initiating the cascade of gene expression that leads to muscle atrophy.

Furthermore, Xanthoangelol E was found to suppress the phosphorylation of p38 and FoxO3a. These are upstream signaling molecules that regulate the expression of ubiquitin ligases. In vivo experiments in mice have corroborated these findings. An extract of Angelica keiskei containing Xanthoangelol E was shown to suppress dexamethasone-induced muscle mass wasting. This was accompanied by a decrease in the expression of ubiquitin ligases, which was attributed to the inhibition of glucocorticoid receptor nuclear translocation and the phosphorylation of FoxO3a.

Table 2: Mechanistic Insights into the Anti-Atrophic Effects of Xanthoangelol E
Molecular Target/ProcessEffect of Xanthoangelol EConsequence
Dexamethasone-induced Protein DegradationSignificant prevention in C2C12 myotubes.Preservation of muscle cell protein content.
Ubiquitin Ligases (Cbl-b, MuRF-1)Suppression of expression.Inhibition of the protein degradation pathway.
Glucocorticoid ReceptorActs as an antagonist, inhibiting dexamethasone binding and nuclear translocation.Blocks the primary atrophic signal from dexamethasone.
Phosphorylation of p38 and FoxO3aSuppression of phosphorylation.Downregulation of upstream signaling for ubiquitin ligase expression.

Structure Activity Relationships Sar of Xanthoangelol E and Analogs

Impact of Specific Functional Groups and Substituents

The presence, position, and nature of functional groups and substituents on the xanthoangelol (B1683599) scaffold are critical determinants of its biological effects.

The perhydroxyl (-OOH) group on the hemiterpene side chain of Xanthoangelol E is a key feature that significantly enhances its inhibitory activity against certain enzymes. mdpi.com For instance, Xanthoangelol E exhibits potent inhibitory activity against SARS-CoV proteases, and this has been attributed to the presence of the perhydroxyl group. nih.govresearchgate.netacs.orgmdpi.com It is hypothesized that this group is crucial for binding to the enzyme, possibly through the formation of hydrogen bonds. mdpi.comphcogrev.com Among several alkylated chalcones isolated from Angelica keiskei, Xanthoangelol E was the most potent inhibitor of SARS-CoV PLpro, an effect suggested to be due to this perhydroxyl moiety. mdpi.comd-nb.info

Table 1: Inhibitory Activity of Xanthoangelol E and Related Chalcones against SARS-CoV Proteases

Compound Target Enzyme IC₅₀ (µM)
Xanthoangelol E 3CLpro 7.1 - 11.4
Xanthoangelol E PLpro 1.2
Xanthoangelol F PLpro 5.6

Data sourced from multiple studies. acs.orgmdpi.comd-nb.info

The substitution pattern on the B-ring of the chalcone (B49325) scaffold, particularly at the C-4' position, influences biological activity. The presence of a hydroxyl group versus a methoxy (B1213986) group at this position can lead to differences in inhibitory potential. For example, the methylation of the hydroxyl group at the C-4' position in compounds like isobavachalcone (B1672217) and xanthoangelol B resulted in a decrease in their inhibitory activity against SARS-CoV PLpro when compared to their hydroxylated counterparts, 4-hydroxyderricin (B1235420) and xanthoangelol G, respectively. phcogrev.com This suggests that the hydroxyl group at C-4' is important for the activity, while the bulkier methoxy group may negatively affect the spatial orientation of the alkyl side chain, thereby altering the inhibitory potential. phcogrev.com

Modifications to the alkyl side chain on the A-ring of the chalcone structure are pivotal for bioactivity. The length, branching, and functionalization of this chain can dramatically alter the compound's properties.

The prenyl or geranyl moieties on the A-ring are associated with antimicrobial activity. researchgate.net SAR studies on the inhibition of influenza virus neuraminidase by various chalcones indicated that the potency of the substituted alkyl group was in the order of HMB (2-hydroxy-3-methyl-3-butenyl) > 6-hydroxyl-3,7-dimethyl-octa-2,7-dienyl > dimethylallyl > geranyl. frontiersin.org Xanthoangelol D, which possesses an HMB group, was the most effective inhibitor in that study. frontiersin.org

Furthermore, the introduction of different lipophilic chains has been explored to enhance antibacterial activity. nih.gov It appears that the C-prenyl or C-geranyl side chain is essential for cytotoxic activity against certain cancer cell lines. mdpi.com

Contribution of Overall Chalcone Scaffold Integrity

The integrity of the entire chalcone scaffold, comprising two aromatic rings linked by an α,β-unsaturated ketone system, is fundamental to its biological activity. nih.govacs.org Studies involving fragments of Xanthoangelol B, such as the isoprenyl unit or the chalcone unit alone, showed a loss of inhibitory activity against the SaeRS two-component system in Staphylococcus aureus. acs.org This indicates that the complete molecular structure is necessary for this specific antivirulence effect. acs.org The α,β-unsaturated ketone functional group within the chalcone structure is a key feature, allowing for potential covalent interactions at the active sites of viral cysteine proteases. nih.gov

Design Principles for Enhanced Bioactivity

Building on the understanding of SAR, specific design principles can be applied to create Xanthoangelol E analogs with improved biological properties.

A promising strategy for developing potent antibacterial agents from the xanthoangelol scaffold is to mimic the structure and function of antimicrobial peptides (AMPs). nih.govnih.govmdpi.com AMPs are characterized by their amphiphilic nature, possessing both hydrophobic and cationic regions. Xanthoangelol's geranyl chain provides the necessary hydrophobic tail to facilitate insertion into the bacterial lipid bilayer, a mechanism similar to that of AMPs. nih.govresearchgate.net

To enhance antibacterial potency and overcome issues like poor water solubility, novel amphiphilic xanthoangelol-derived compounds have been designed. nih.govnih.gov This involves incorporating cationic charges and optimizing the hydrophobic character to improve interaction with and disruption of the bacterial cell membrane. nih.govnih.gov This approach has led to the development of compounds with excellent activity against Gram-positive bacteria, rapid bactericidal effects, and the ability to destroy bacterial cell membrane integrity. nih.govnih.gov

Modifications for Improved Physicochemical Properties (e.g., solubility, stability)

Xanthoangelol E, a natural chalcone, presents challenges for development due to its inherent poor water solubility and susceptibility to metabolic processes. nih.gov These limitations stem from its hydrophobic chalcone scaffold and geranylgeranyl chain. nih.gov Furthermore, the phenolic hydroxyl groups on the molecule are readily metabolized through conjugation with endogenous molecules such as glucuronic acid or sulfuric acid, leading to rapid first-pass metabolism. nih.gov To overcome these physicochemical and metabolic hurdles, research has focused on the rational design and synthesis of Xanthoangelol E analogs with improved properties.

One prominent strategy involves the creation of amphiphilic derivatives that mimic the structure and function of antimicrobial peptides (AMPs). nih.gov This approach aims to enhance water solubility and metabolic stability while potentially broadening the compound's activity spectrum. Key structural parameters manipulated in these modifications include the introduction of cationic charges and the modulation of hydrophobicity. nih.gov The addition of cationic groups is intended to facilitate electrostatic interactions with bacterial cell surfaces, a key feature of many AMPs. nih.gov

In a notable study, a series of amphiphilic xanthoangelol-derived compounds were synthesized to improve upon the parent molecule's limitations. nih.gov Researchers incorporated lipophilic chains and cationic groups into the pyranochromene scaffold. A direct comparison was made between derivatives containing one unsaturated lipid chain (series 5) and those with two lipophilic chains (series 9). The results indicated that the introduction of a second lipid chain significantly enhanced antibacterial properties. nih.gov

A particularly promising compound from this research, designated 9h , was identified. This analog demonstrated not only excellent antibacterial activity but also favorable physicochemical properties, including good membrane selectivity and stability in a biological matrix. nih.gov The stability of compound 9h was assessed in plasma, a critical indicator of its potential viability. The minimum bactericidal concentration (MBC) of 9h against S. aureus ATCC4330 was determined in both standard broth and in the presence of plasma.

Table 1: Plasma Stability of Xanthoangelol E Derivative 9h

Medium Time (hours) MBC (μg/mL)
Mueller Hinton Broth (MHB) 0 16
50% Plasma 0 32
50% Plasma 3 32
50% Plasma 6 32

Data sourced from a study on xanthoangelol-derived compounds. nih.gov

The data reveals that while the concentration of 9h required to be effective is higher in plasma than in broth, its activity remains stable over a six-hour period, indicating a significant improvement in stability compared to the parent compound. nih.gov This suggests that strategic modifications, such as the introduction of cationic moieties and dual lipophilic chains, can successfully address the inherent physicochemical and metabolic instability of Xanthoangelol E. nih.gov

Chemical Synthesis and Derivatization Strategies for Analog Development

Synthetic Approaches for Xanthoangelol (B1683599) Scaffolds

The fundamental structure of Xanthoangelol E is a chalcone (B49325), characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jchemrev.comjchemrev.com Various synthetic methodologies have been established to efficiently construct this scaffold.

The Claisen-Schmidt condensation is the most prevalent and effective method for synthesizing the chalcone backbone. jchemrev.comjchemrev.com This reaction involves an aldol (B89426) condensation between an aryl methyl ketone and an aromatic aldehyde in the presence of an acid or, more commonly, a base catalyst. jchemrev.comresearchgate.net The reaction typically proceeds by mixing the reactants in a liquid solvent at temperatures between 50 and 100°C for several hours. jchemrev.com

For the synthesis of chalcone scaffolds related to Xanthoangelol E, this involves the condensation of appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives. jchemrev.com Base-catalyzed reactions are generally preferred due to higher yields. jchemrev.com

Common Catalysts for Claisen-Schmidt Condensation

Catalyst Typical Yield Reference
Sodium Hydroxide (NaOH) 90 - 96% jchemrev.com
Potassium Hydroxide (KOH) 88 - 94% jchemrev.com
Barium Hydroxide (Ba(OH)₂) 88 - 98% jchemrev.com

A key intermediate in the synthesis of related compounds like Xanthoangelol D is obtained through the Claisen-Schmidt condensation as a foundational step. frontiersin.orgnih.gov Novel green chemistry approaches have also been developed, such as using a recyclable KHSO₄–SiO₂ catalyst under microwave activation to accomplish the condensation. researchgate.net

The introduction of the characteristic 2-hydroxy-3-methyl-3-butenyl (HMB) group found in Xanthoangelol E is often achieved through photooxygenation. researchgate.net This process typically involves an ene reaction of a prenylated chalcone precursor with singlet oxygen. researchgate.net

In the synthesis of the closely related Xanthoangelol D, a prenylated chalcone intermediate is subjected to photooxygenation in the presence of a photosensitizer like methylene (B1212753) blue or tetraphenylporphin (TPP). frontiersin.orgnih.gov This is followed by a reduction step using reagents such as trimethylphosphite or triphenylphosphine (B44618) to yield the final hydroxylated structure. frontiersin.orgnih.gov This two-step process provides an essential method for constructing the HMB group integral to the structure of Xanthoangelol E. frontiersin.orgnih.gov

Key Reagents in Photooxygenation for HMB Group Synthesis

Step Reagent/Condition Purpose Reference
Photooxygenation Methylene blue, Acetonitrile Photosensitizer and solvent frontiersin.orgnih.gov

Sigmatropic rearrangements, particularly the jchemrev.comresearchgate.net-sigmatropic rearrangement (also known as a Claisen rearrangement), are crucial for installing the geranyl or prenyl groups at the correct position on the phenolic ring of the chalcone scaffold. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org In the synthesis of related natural products, this rearrangement is often performed on a 2'-prenyloxyacetophenone or a 2'-prenyloxychalcone. frontiersin.orgfrontiersin.org

This reaction is a key step, used in conjunction with the Claisen-Schmidt condensation, to create the necessary intermediates for compounds like Xanthoangelol D. frontiersin.orgnih.gov Catalysts such as montmorillonite (B579905) K10 clay have been effectively used to facilitate this rearrangement. frontiersin.orgfrontiersin.org

Derivatization for Pharmacological Enhancement

To improve the therapeutic potential of Xanthoangelol E, chemical derivatization is employed to create analogs with enhanced properties, such as increased potency, better bioavailability, or improved target specificity.

There is growing interest in designing small-molecule mimics of cationic antimicrobial peptides (CAMPs), which possess an amphiphilic structure crucial for their membrane-disrupting activity. researchgate.net Xanthoangelol has demonstrated antibacterial activity by destroying cell membranes, a mechanism similar to that of antimicrobial peptides. researchgate.net

Strategies for developing amphiphilic analogs involve designing molecules that biomimic the structural features of CAMPs, which consist of positively charged hydrophilic regions and hydrophobic tails. researchgate.net Flavonoid and xanthone (B1684191) cores, which are structurally related to chalcones, have been successfully used as scaffolds for creating such amphiphilic derivatives. researchgate.net By strategically adding cationic moieties and tuning the lipophilicity of the Xanthoangelol E structure, it is possible to develop novel amphiphilic analogs with potentially enhanced antimicrobial efficacy. researchgate.net

To understand which parts of the Xanthoangelol E molecule are essential for its biological activity, researchers synthesize various fragments and sub-structures for structure-activity relationship (SAR) studies. acs.org This approach was used for the related compound Xanthoangelol B, where the parent molecule and its fragments were synthesized and evaluated for their ability to inhibit virulence in Staphylococcus aureus. acs.orgnih.gov

The results of these SAR studies revealed that the entire structure of Xanthoangelol B was necessary for its inhibitory activity, as none of the synthesized fragments showed significant efficacy. acs.org Furthermore, a comparison with analogs like xanthoangelol and xanthoangelol F, which lack the terminal hydroxyl group on the isoprene (B109036) unit, showed no activity. acs.org This indicates that specific functional groups, such as the terminal hydroxyl, are critical for the biological function of this class of compounds. acs.org Such studies are invaluable for guiding the design of more potent and specific analogs of Xanthoangelol E.

Methodologies for Introducing Specific Functional Groups

The development of analogs for Xanthoangelol E hinges on precise chemical strategies that allow for the introduction and modification of specific functional groups. These methodologies are crucial for exploring the structure-activity relationships of the chalcone scaffold. The synthesis of Xanthoangelol E and its derivatives often begins with the construction of the core chalcone structure, followed by the strategic installation of key functional moieties, particularly on the prenyl side chain and the aromatic rings.

A foundational method for creating the essential 1,3-diaryl-2-propen-1-one backbone of chalcones is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone derivative with a benzaldehyde derivative. jchemrev.comresearchgate.net For Xanthoangelol E precursors, this establishes the fundamental chalcone framework upon which more complex functional groups are built. researchgate.net

A defining feature of Xanthoangelol E is its 2-hydroperoxy-3-methyl-3-butenyl group. ontosight.ai The introduction of this hydroperoxy functional group is achieved through a specific photooxygenation process. tandfonline.com This method utilizes an ene reaction where a prenylated chalcone precursor reacts with singlet oxygen. tandfonline.comnih.gov The singlet oxygen is typically generated in situ using a photosensitizer, such as tetraphenylporphin (TPP) or methylene blue, under light exposure. tandfonline.comnih.govfrontiersin.org This reaction specifically targets the prenyl side chain to yield the hydroperoxide characteristic of Xanthoangelol E. tandfonline.com

Furthermore, this hydroperoxy group serves as a synthetic handle for creating other analogs. For instance, derivatives like Xanthoangelol D, which feature a 2-hydroxy-3-methyl-3-butenyl group, can be synthesized from the corresponding hydroperoxide. tandfonline.comfrontiersin.org This conversion is accomplished through reduction of the hydroperoxy group using reagents like triphenylphosphine or trimethylphosphite. nih.govfrontiersin.org This two-step process—photooxygenation followed by reduction—provides a reliable route to chalcones bearing the 2-hydroxy-3-methyl-3-butenyl (HMB) group. frontiersin.orgresearchgate.net

Derivatization strategies to develop novel analogs often involve modifying the hydroxyl groups on the chalcone scaffold to introduce new functionalities. One such strategy is the synthesis of amphiphilic derivatives by introducing cationic amine groups. mdpi.com This can be achieved through a two-step process:

Alkylation: A hydroxyl group on the xanthoangelol precursor is reacted with a bifunctional alkylating agent, such as 1,3-dibromopropane, in the presence of a base like potassium carbonate. This step introduces a reactive bromoalkyl chain. mdpi.com

Amination: The resulting intermediate is then treated with various primary or secondary amines. This reaction displaces the bromine atom and appends a diverse range of amine-containing functional groups to the chalcone structure. mdpi.com

Beyond these specific transformations, the broader field of chalcone synthesis offers numerous methodologies for introducing other functional groups onto the aromatic rings to modulate biological activity. These include the addition of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) moieties, which have been noted to enhance antioxidant and antibacterial properties. ijcrt.orgresearchgate.net Similarly, the introduction of halogens (e.g., chloro, fluoro groups) can be used to develop analogs with different electronic properties and biological profiles. researchgate.net

Table 1: Methodologies for Functional Group Introduction in Xanthoangelol E and Analogs This table summarizes key chemical reactions used to introduce or modify functional groups during the synthesis of Xanthoangelol E and its derivatives.

Reaction TypeReagents and ConditionsFunctional Group Introduced/ModifiedPurpose in Analog Development
Claisen-Schmidt Condensation Acetophenone & Benzaldehyde derivatives, Base catalyst (e.g., NaOH, KOH)α,β-unsaturated ketoneForms the core chalcone backbone. jchemrev.comresearchgate.net
Photooxygenation (Ene Reaction) Prenylated chalcone, Singlet oxygen (O₂), Photosensitizer (e.g., Methylene Blue, TPP)2-hydroperoxy-3-methyl-3-butenyl groupDirect synthesis of Xanthoangelol E. tandfonline.comnih.gov
Reduction of Hydroperoxide Hydroperoxy-chalcone, Reducing agent (e.g., Trimethylphosphite, Triphenylphosphine)2-hydroxy-3-methyl-3-butenyl groupSynthesis of hydroxylated analogs like Xanthoangelol D. nih.govfrontiersin.org
Alkylation & Amination 1) 1,3-dibromopropane, K₂CO₃; 2) Various aminesCationic amine groupsCreates novel amphiphilic derivatives. mdpi.com

Compound and Chemical Names

Advanced Analytical and Computational Methodologies in Xanthoangelol E Research

In Silico Approaches

Computational, or in silico, methods provide a powerful framework for predicting and analyzing the biochemical behavior of natural compounds like Xanthoangelol (B1683599) E. These approaches accelerate the drug discovery process by modeling complex biological interactions, screening vast libraries of compounds, and establishing relationships between a molecule's structure and its functional activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how Xanthoangelol E interacts with specific protein targets. For instance, in the context of research on coronaviruses, docking simulations confirmed that Xanthoangelol E fits effectively into the active site of the 3C-like protease (3CLpro), a viral enzyme essential for replication. nih.govphcogrev.com Studies have identified Xanthoangelol E as an inhibitor of both 3CLpro and papain-like protease (PLpro), two key cysteine proteases in SARS-CoV. mdpi.com

Molecular dynamics (MD) simulations further refine these findings by simulating the movement and interaction of the atoms of the protein-ligand complex over time. nih.gov This provides insights into the stability of the docked pose and the dynamic behavior of the complex. researchgate.net In studies involving SARS-CoV-2 targets, MD simulations revealed that Xanthoangelol E forms stable interactions with both the main protease and the NSP3 macrodomain, suggesting its potential as a lead compound for antiviral development. researchgate.net Docking studies have also explored its interaction with other targets, such as the protein 1T64 in the context of hepatocellular carcinoma research. researchgate.net

Table 1: Molecular Docking and Dynamics Simulation Targets for Xanthoangelol E This table summarizes protein targets investigated in silico for their interaction with Xanthoangelol E.

Protein TargetOrganism/VirusKey FindingsReferences
3C-like Protease (3CLpro)SARS-CoV / SARS-CoV-2Xanthoangelol E fits into the active site and shows inhibitory activity. nih.govphcogrev.commdpi.com
Papain-like Protease (PLpro)SARS-CoVIdentified as an inhibitor through in silico and in vitro assays. nih.govmdpi.com
NSP3 MacrodomainSARS-CoV-2Demonstrates good affinity and stable interaction in simulations. researchgate.net
Protein 1T64Hepatocellular CarcinomaDocked pose with the target protein has been modeled. researchgate.net

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This technique has been employed to screen natural product databases, including compounds from Angelica keiskei like Xanthoangelol E, to discover potential inhibitors for various diseases. nih.govtjnpr.org

For example, Xanthoangelol E was identified through virtual screening of herbal compound databases as a potential inhibitor of SARS-CoV-2 proteins. nih.govui.ac.id This process involves docking a multitude of compounds against a target protein structure to rank them based on their predicted binding affinity. researchgate.net Beyond viral targets, research has pointed to Xanthoangelol E's potential as an α-glucosidase inhibitor, an enzyme relevant to diabetes management, based on findings from studies utilizing these screening approaches. tjnpr.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For chalcones, the class of compounds to which Xanthoangelol E belongs, QSAR studies have been developed to understand how different structural modifications influence their anti-cancer activities. researchgate.net

These models analyze various structural features, such as the presence of specific functional groups (e.g., hydroxyls, methoxy (B1213986) groups) on the A and B rings of the chalcone (B49325) scaffold, to predict the compound's potency. researchgate.net While specific QSAR models developed exclusively for Xanthoangelol E are not widely documented, the general models for chalcones are informative. They help in the rational design of new, more potent derivatives by predicting how changes to the molecular structure will affect biological outcomes, such as cytotoxicity against cancer cell lines. researchgate.netresearchgate.net The goal is to build a reliable model that can predict the activity of new compounds before they are synthesized. researchgate.net

Cell-Based Assays for Biological Activity Profiling

Following computational predictions, cell-based assays are essential for validating the biological effects of Xanthoangelol E in a physiological context. These in vitro experiments provide direct evidence of the compound's influence on cellular processes like apoptosis, cell cycle progression, and protein expression.

Flow cytometry is a laser-based technology used to analyze the physical and chemical characteristics of cells. In research on Xanthoangelol E, it is frequently used to quantify apoptosis (programmed cell death) and analyze the distribution of cells throughout the cell cycle.

Studies have consistently shown that Xanthoangelol E induces apoptosis in various cancer cell lines. researchgate.netescholarship.org This is typically measured by staining cells with Annexin V, which binds to an early marker of apoptosis, and propidium (B1200493) iodide (PI), which stains the DNA of cells that have lost membrane integrity (a feature of late-stage apoptosis or necrosis). researchgate.netescholarship.orgjst.go.jp Flow cytometry analysis of treated cells reveals an increase in the population undergoing apoptosis. escholarship.orgnih.gov This effect has been documented in human neuroblastoma, leukemia, hepatocellular carcinoma, and melanoma cells. escholarship.orgjst.go.jpnih.gov Additionally, flow cytometry with PI staining can be used to analyze the cell cycle, revealing if the compound causes cells to arrest in a specific phase (e.g., G0/G1, S, or G2/M), thereby inhibiting proliferation. escholarship.orgresearchgate.net

Table 2: Flow Cytometry Analysis of Xanthoangelol E-Treated Cells This table outlines the use of flow cytometry to study the effects of Xanthoangelol E on various cancer cell lines.

Cell LineCancer TypeAssay MethodKey FindingReferences
IMR-32NeuroblastomaAnnexin V / Propidium IodideInduction of early apoptosis. researchgate.netjst.go.jp
JurkatLeukemiaAnnexin V / Propidium IodideConcentration-dependent increase in apoptosis. researchgate.netjst.go.jp
Bel 7402, SMMC 7721Hepatocellular CarcinomaAnnexin V-FITC / Propidium IodideIncreased apoptotic cell ratio. nih.gov
SK-MEL-28MelanomaAnnexin V-FITC / Propidium IodideDose-dependent induction of apoptosis. escholarship.org
SK-MEL-28MelanomaPropidium Iodide StainingAnalysis of cell-cycle phase distribution. escholarship.org

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method has been indispensable for uncovering the molecular mechanisms underlying the biological activities of Xanthoangelol E. By measuring changes in protein levels, researchers can identify the specific signaling pathways affected by the compound.

For example, Western blot analyses have shown that Xanthoangelol E induces apoptosis by modulating the levels of key regulatory proteins. In neuroblastoma and leukemia cells, it increased the amount of cleaved caspase-3, an executioner enzyme in apoptosis. researchgate.netjst.go.jp In melanoma and hepatocellular carcinoma cells, treatment led to increased levels of cleaved PARP and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. escholarship.orgnih.gov

Furthermore, in studies on inflammation, Western blotting revealed that Xanthoangelol E treatment inhibits the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. koreascience.krnih.gov It also affects key signaling pathways, such as by suppressing the degradation of I-κBα (an inhibitor of NF-κB) and modulating the phosphorylation of proteins in the JNK and ER stress pathways. nih.govnih.gov

Table 3: Western Blotting Analysis of Protein Expression Modulated by Xanthoangelol E This table summarizes key proteins whose expression is altered by Xanthoangelol E treatment across different cell types and biological contexts.

Target ProteinBiological ProcessEffect of Xanthoangelol ECell Line/ModelReferences
Cleaved Caspase-3ApoptosisIncreasedNeuroblastoma, Leukemia, Melanoma, HCC researchgate.netescholarship.orgjst.go.jpnih.gov
Cleaved PARPApoptosisIncreasedMelanoma, HCC escholarship.orgnih.gov
Bcl-2Apoptosis RegulationDecreasedMelanoma, HCC escholarship.orgnih.gov
BaxApoptosis RegulationIncreasedHCC nih.gov
iNOSInflammationDecreasedMurine Peritoneal Macrophages, RAW 264.7 koreascience.krnih.gov
COX-2InflammationDecreasedMurine Peritoneal Macrophages, RAW 264.7 koreascience.krnih.gov
p-JNK / p-c-junSignaling / AutophagyIncreasedHCC (Bel 7402, SMMC 7721) nih.gov
I-κBαNF-κB SignalingSuppressed DegradationRAW 264.7 Macrophages nih.gov

ELISA and Colorimetric Assays for Cytokine and Enzyme Activity

Enzyme-linked immunosorbent assay (ELISA) and colorimetric assays are fundamental tools for quantifying the effects of Xanthoangelol E on specific proteins, such as cytokines and enzymes. These assays provide quantitative data on protein concentration and enzyme activity, which are crucial for understanding the compound's mechanism of action.

In studies investigating the anti-inflammatory properties of Xanthoangelol E, ELISA is commonly used to measure the levels of pro-inflammatory cytokines. For instance, research has shown that Xanthoangelol E can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. koreascience.kr The assay involves coating microplate wells with antibodies specific to the cytokine of interest, followed by the addition of cell culture supernatants containing the secreted cytokines. A detection antibody conjugated to an enzyme then binds to the captured cytokine, and a substrate is added to produce a measurable color change, the intensity of which is proportional to the amount of cytokine present. koreascience.kr

Similarly, colorimetric assays are employed to determine the enzymatic activity of key signaling proteins. One such example is the caspase-1 activity assay. koreascience.kr Caspase-1 is a critical enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines. To measure its activity in the presence of Xanthoangelol E, cell lysates are incubated with a specific caspase-1 substrate linked to a colorimetric reporter. koreascience.kr The amount of color produced upon cleavage of the substrate by active caspase-1 is quantified using a plate reader, providing a direct measure of the enzyme's activity. koreascience.kr Studies have demonstrated that Xanthoangelol E can suppress the enzymatic activity of caspase-1 in LPS-stimulated macrophages. koreascience.kr

Another application of colorimetric assays in Xanthoangelol E research is the measurement of cyclooxygenase-2 (COX-2) activity. koreascience.kr COX-2 is an enzyme that catalyzes the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. The effect of Xanthoangelol E on COX-2 activity can be indirectly measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit. koreascience.kr Research has shown that Xanthoangelol E can inhibit the production of PGE2 in a dose-dependent manner in LPS-treated cells. koreascience.kr

Table 1: Application of ELISA and Colorimetric Assays in Xanthoangelol E Research

Assay TypeTarget AnalyteBiological SystemKey FindingReference
ELISATNF-α, IL-6LPS-stimulated mouse peritoneal macrophagesXanthoangelol E inhibited the production of TNF-α and IL-6. koreascience.kr
Colorimetric AssayCaspase-1LPS-stimulated mouse peritoneal macrophagesXanthoangelol E suppressed the enzymatic activity of caspase-1. koreascience.kr
ELISAPGE2LPS-stimulated RAW 264.7 macrophagesXanthoangelol E inhibited PGE2 production in a dose-dependent manner. koreascience.kr

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are a powerful technique used to investigate the effect of compounds like Xanthoangelol E on specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) whose expression is driven by a promoter containing response elements for a particular transcription factor. acs.orgmdpi.com The activity of the reporter protein is easily measured and serves as a readout for the activation of the signaling pathway.

A primary application of reporter gene assays in Xanthoangelol E research is to study its influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.netnih.gov In these experiments, cells are transfected with a plasmid containing an NF-κB-dependent reporter gene. mdpi.com Upon stimulation with an inflammatory agent like TNF-α or LPS, the NF-κB pathway is activated, leading to the expression of the reporter gene. The effect of Xanthoangelol E is then assessed by measuring the change in reporter activity. Studies have shown that Xanthoangelol E can inhibit TNF-α-induced NF-κB activation in human HeLa cells, as determined by a SEAP reporter gene assay. medchemexpress.com

While some studies have focused on Xanthoangelol E, related research on other chalcones from Angelica keiskei, such as xanthoangelol D, has also utilized this methodology. For example, xanthoangelol D was found to suppress both basal and TNF-α-induced NF-κB activation in porcine aortic endothelial cells. researchgate.net This was demonstrated using a reporter gene assay, which showed that xanthoangelol D attenuated the expression of a reporter gene driven by an NF-κB-responsive promoter. researchgate.net

**Table 2: Reporter Gene Assays in Research on Chalcones from *Angelica keiskei***

CompoundSignaling PathwayCell LineReporter SystemKey FindingReference
Xanthoangelol ENF-κBHuman HeLa cellsSEAPInhibited TNF-α-induced NF-κB activation. medchemexpress.com
Xanthoangelol DNF-κBPorcine aortic endothelial cellsNot specifiedSuppressed basal and TNF-α-induced NF-κB activation. researchgate.net

Omics Technologies in Mechanistic Research (e.g., Transcriptomics, Proteomics)

Omics technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes occurring within cells or tissues in response to a compound like Xanthoangelol E. chinjmap.com These high-throughput approaches are invaluable for identifying novel drug targets and elucidating the broader mechanisms of action.

Gene Expression Profiling related to Xanthoangelol E effects

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, allows for the comprehensive analysis of gene expression changes induced by Xanthoangelol E. Techniques like RNA sequencing (RNA-seq) and microarray analysis can identify differentially expressed genes (DEGs) upon treatment with the compound. mdpi.com

For instance, studies on the extract of Angelica keiskei, which contains Xanthoangelol E, have utilized transcriptomic approaches to understand its effects on non-alcoholic fatty liver disease (NAFLD). nih.gov In a high-fat diet mouse model, treatment with an Angelica keiskei extract led to the identification of 429 DEGs, which were implicated in the amelioration of NAFLD through pathways like the FXR signaling pathway. nih.gov While this study used an extract, it highlights the potential of transcriptomics to uncover the gene regulatory networks affected by Xanthoangelol E.

Furthermore, gene expression data from platforms like the Connectivity Map (CMap) can be used to compare the gene expression signature of a compound with those of other drugs and diseases. nih.gov This can help in predicting the compound's mechanism of action and potential therapeutic applications. For example, Xanthoangelol has been included in such databases, allowing for computational analysis of its effects on gene expression in various cell lines. nih.gov

Protein Level Changes in Response to Xanthoangelol E

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. In the context of Xanthoangelol E research, proteomics can reveal changes in protein expression and post-translational modifications, providing insights that are complementary to transcriptomic data.

One of the key proteomic techniques used is two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) for protein identification. jst.go.jp Research on the effects of xanthoangelol (a closely related chalcone) on neuroblastoma cells has employed this approach. jst.go.jpnih.gov This proteomic analysis revealed that the DJ-1 protein was involved in xanthoangelol-induced apoptosis. jst.go.jpnih.gov It was observed that DJ-1 was down-regulated by xanthoangelol, leading to increased oxidative stress and subsequent cell death. jst.go.jpresearchgate.net

Antibody arrays are another proteomic tool used to simultaneously measure the levels of multiple proteins. In a study on the effects of an Angelica keiskei extract on HepG2 liver cancer cells, a human apoptosis antibody array was used to assess changes in the expression of apoptotic proteins. mdpi.com This analysis revealed significant upregulation of several pro-apoptotic proteins, including IGFBP1, BAD, and Bid, in response to the extract treatment. mdpi.com

Table 3: Omics-Based Studies on Xanthoangelol and Related Compounds/Extracts

Omics TechnologySubstance StudiedBiological SystemKey FindingsReference
Transcriptomics (RNA-seq)Angelica keiskei extractNAFLD mouse modelIdentified 429 differentially expressed genes involved in pathways like FXR signaling. nih.gov
Proteomics (2-DE and MALDI-TOF-MS)XanthoangelolIMR-32 neuroblastoma cellsIdentified the downregulation of DJ-1 protein as a key event in xanthoangelol-induced apoptosis. jst.go.jpnih.gov
Proteomics (Antibody Array)Angelica keiskei extractHepG2 human liver cancer cellsShowed significant upregulation of apoptotic proteins like IGFBP1, BAD, and Bid. mdpi.com

Pharmacological Research Considerations Excluding Prohibited Content

Pre-clinical In Vitro Model Systems (Cell Lines, Primary Cells)

The anti-cancer potential of xanthoangelol (B1683599), a closely related chalcone (B49325), has been evaluated in several human cancer cell lines. In human neuroblastoma (IMR-32) and leukemia (Jurkat) cells, xanthoangelol demonstrated a concentration-dependent reduction in cell survival. jst.go.jpresearchgate.net Flow cytometry analysis revealed that it could induce early apoptosis in these cell lines after a 4-hour incubation period. jst.go.jpresearchgate.net Further investigation into the mechanism showed a significant reduction in precursor caspase-3 and an increase in its cleaved, active form, suggesting that xanthoangelol induces apoptosis through the activation of caspase-3. jst.go.jpresearchgate.net However, the levels of Bax and Bcl-2 proteins, which are key regulators of apoptosis, were not affected, indicating a mechanism independent of the Bax/Bcl-2 signaling pathway. jst.go.jpresearchgate.net

In the context of hepatocellular carcinoma (HCC), xanthoangelol has been shown to suppress the growth of Bel 7402 and SMMC 7721 cell lines in a concentration-dependent manner. nih.gov It was found to induce both apoptosis and protective autophagy in these cells. nih.gov Other studies have also highlighted the cytotoxic effects of xanthoangelol on various cancer cell lines, including those of the liver, breast, and prostate. researchgate.net For instance, it has been reported to have antitumor activity at a concentration of 10⁻⁴ M. researchgate.net

Beyond cancer cells, the effects of Xanthoangelol E have been studied on other cell types. In rabbit platelets, Xanthoangelol E was found to inhibit the production of thromboxane (B8750289) B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid from exogenous arachidonic acid, with an IC50 of approximately 5 microM. nih.gov It also reduced the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid with an IC50 of 50 microM. nih.gov However, it did not significantly affect the production of prostaglandins (B1171923) E2 and F2 alpha in gastric antral mucosal slices. nih.gov In porcine aortic endothelial cells, Xanthoangelol D, but not Xanthoangelol E, was found to suppress NF-κB activation. researchgate.net

The neuroprotective potential of xanthoangelol has been investigated in HT-22 cells, a mouse hippocampal cell line. nih.govnih.gov It demonstrated a protective effect against H2O2-induced oxidative stress. nih.gov

Table 1: In Vitro Studies of Xanthoangelol and Related Compounds

Pre-clinical In Vivo Animal Model Systems

The anti-tumor and anti-metastatic activities of xanthoangelol have been investigated in mice xenograft models. In mice bearing Lewis Lung Carcinoma (LLC), xanthoangelol inhibited tumor growth and lung metastasis. chemfaces.com It also demonstrated the ability to inhibit liver metastasis and the growth of metastasized tumor cells in the livers of mice with intrasplenically implanted LLC. chemfaces.com In a hepatocellular carcinoma xenograft model using SMMC 7721 cells, administration of xanthoangelol at doses of 40 and 80 mg/kg resulted in a dose-dependent reduction in tumor volume and weight, without a significant impact on the body weight of the mice. nih.gov Immunohistochemical analysis revealed an increased number of TUNEL-positive cells in the tumor tissues, indicating an increase in apoptosis. nih.gov

In a scopolamine-induced amnesia mouse model, which is used to study Alzheimer's disease, xanthoangelol was administered intraperitoneally at doses of 1, 10, and 20 mg/kg. nih.gov The results showed that xanthoangelol dose-dependently reduced the symptoms of amnesia, as observed in the Morris water maze and Y-maze tests. nih.gov Histological analysis indicated a significant reduction in amyloid plaques. nih.gov Furthermore, immunohistochemical analysis suggested that xanthoangelol improved the Keap-1/Nrf-2 signaling pathway and reduced oxidative stress. nih.gov

Table 2: In Vivo Studies of Xanthoangelol

Bioavailability and Metabolic Stability Considerations for Pre-clinical Development

The bioavailability and metabolic stability of natural compounds are critical factors for their pre-clinical and clinical development. While there is a lack of specific data on the bioavailability of Xanthoangelol E in humans, studies on other prenylated chalcones, such as xanthohumol, have shown that oral administration in rats and humans typically results in nanomolar concentrations in the plasma. thieme-connect.com

One study noted that while xanthoangelol B showed promising activity, its absorption efficiency was low, suggesting potential challenges with oral bioavailability. acs.org The authors of that study also highlighted the significant differences often observed between bioavailability studies in animals and humans. acs.org

Xanthoangelol's structure, particularly its phenolic hydroxyl groups, makes it susceptible to first-pass metabolism, where it can form covalent bonds with molecules like glucuronic acid or sulfuric acid. nih.gov This can lead to poor water solubility and a higher rate of metabolism, which are drawbacks for drug development. nih.gov However, some derivatives of xanthoangelol have shown good metabolic stability in human liver microsomes and good stability in plasma. mdpi.comresearchgate.net For instance, one derivative, compound 9h, retained its antibacterial activity in 50% serum, 50% plasma, and 50% blood. mdpi.com

Challenges in Translational Research of Natural Compounds

The translation of promising natural compounds from pre-clinical research to clinical applications is fraught with challenges. A significant hurdle is the often poor pharmacokinetic properties of these compounds, including low bioavailability and rapid metabolism, which can lead to unacceptable levels of toxicity. medrxiv.org

Methodological issues in pre-clinical studies can also impede the progression of natural compounds to clinical trials. medrxiv.org These can include a lack of chemical characterization and the absence of positive controls in many studies, which limits reproducibility and the ability to build upon existing data. frontiersin.org

Furthermore, there are financial disincentives and challenges in obtaining sufficient quantities of the natural product or its active components for large-scale studies. medrxiv.org The stringent requirements of clinical trials and the associated regulatory hurdles also present significant obstacles. medrxiv.orgfrontiersin.org

Another major challenge is determining the precise mechanism of action and the biological target of a novel bioactive compound. news-medical.net Integrating data from various screening platforms, such as molecular biology, analytical chemistry, and bioinformatics, is a promising approach to address this challenge. news-medical.net

Overcoming these challenges will require interdisciplinary collaboration, robust and reproducible pre-clinical study designs, and innovative approaches to improve the pharmacokinetic profiles of promising natural compounds. mdpi.com

Emerging Research Areas and Future Perspectives

Exploration of Novel Therapeutic Targets

Initial research has established Xanthoangelol (B1683599) E's activity against inflammation and cancer. ontosight.ai However, recent studies are unveiling novel therapeutic targets that could broaden its application. A significant area of exploration is its antiviral potential. Research has demonstrated that Xanthoangelol E is a potent inhibitor of proteases essential for the replication of SARS-CoV. frontiersin.orgnih.gov Specifically, it has shown marked inhibitory effects against both the 3C-like protease (3CLpro) and the papain-like protease (PLpro). frontiersin.orgnih.govnih.gov Kinetic studies have identified it as a competitive inhibitor of 3CLpro and a noncompetitive inhibitor of PLpro. frontiersin.orgnih.gov Another study has also pointed to its activity against the Zika virus (ZIKV), with a reported IC50 value of 22.0 µM. medchemexpress.com

Beyond its antiviral properties, the anti-inflammatory mechanisms of Xanthoangelol E are being explored in greater depth. It has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and caspase-1 in macrophages. koreascience.kr This inhibition leads to a downstream reduction in pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2), as well as the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). koreascience.kr These findings position NF-κB and caspase-1 as key therapeutic targets for the anti-inflammatory effects of Xanthoangelol E. koreascience.kr

Development of Advanced Delivery Systems (e.g., Nanoformulations)

A significant hurdle for many natural chalcones, including the related compound xanthoangelol, is their poor water solubility and potential for rapid metabolism, which can limit bioavailability and therapeutic efficacy. nih.gov While specific studies on Xanthoangelol E nanoformulations are not yet prevalent, this represents a critical area for future research. The development of advanced delivery systems, such as liposomes, solid lipid nanoparticles, or polymeric nanocarriers, could overcome these limitations. researchgate.net Such nanoformulations are designed to improve drug solubility, protect the compound from premature degradation, and enhance its delivery to target tissues. researchgate.net For instance, research on other flavonoids has shown that encapsulation into systems like chitosan (B1678972) nanoparticles can improve stability and efficacy. mdpi.com Applying these technologies to Xanthoangelol E is a logical next step to translate its potent in vitro activities into viable clinical applications. researchgate.netresearchgate.net

Combination Therapies with Existing Agents

The future of pharmacotherapy is increasingly moving towards combination treatments to enhance efficacy, reduce toxicity, and overcome drug resistance. For Xanthoangelol E, this represents a promising avenue of investigation. Studies on the broader Angelica keiskei extract suggest a basis for this approach; the plant's mixture of bioactive compounds, such as xanthoangelol and 4-hydroxyderricin (B1235420), act on different targets, suggesting a naturally occurring combination therapy. biomolther.org A study involving the related compound xanthoangelol demonstrated that its combination with 4-hydroxyderricin effectively suppressed pro-inflammatory factors in a co-culture system of adipocytes and macrophages. medchemexpress.com This provides a strong rationale for exploring the potential of Xanthoangelol E in combination with existing chemotherapeutic agents, anti-inflammatory drugs, or other antiviral compounds. Such combinations could potentially allow for lower doses of each agent, thereby minimizing side effects while achieving a more potent therapeutic outcome. nih.gov

Investigation of Synergistic and Antagonistic Interactions

Closely linked to combination therapy is the detailed investigation of how Xanthoangelol E interacts with other compounds. Understanding whether these interactions are synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the effects cancel each other out) is crucial for designing effective multi-drug regimens. The synergistic anti-inflammatory effect observed when xanthoangelol was combined with 4-hydroxyderricin, which was found to occur through the inhibition of the JNK pathway, is a key example. medchemexpress.com Future research should systematically screen Xanthoangelol E against a panel of conventional drugs to identify synergistic pairs. These studies are vital for uncovering novel therapeutic strategies and avoiding combinations that could be detrimental.

Expanding Angelica keiskei Research to Other Chalcone (B49325) Derivatives

Xanthoangelol E is just one of many bioactive chalcones found in Angelica keiskei. nih.govjst.go.jp The plant is a rich source of structurally related compounds, many of which exhibit their own unique and potent biological activities. tandfonline.comacs.org Expanding research to these other derivatives is essential for a comprehensive understanding of the plant's medicinal properties and for identifying new therapeutic leads. For example, xanthoangelol and 4-hydroxyderricin have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the bacterial cell membrane. nih.govresearchgate.netresearchgate.net Other chalcones from the plant have been shown to induce heat shock proteins, scavenge superoxide (B77818), inhibit gastric H+, K+-ATPase, and inhibit monoamine oxidases, indicating a wide range of therapeutic possibilities. nih.govacs.orgnih.govnih.gov

Deeper Elucidation of Complex Molecular Networks and Pathways

While specific pathways, such as NF-κB and caspase-1, have been identified for Xanthoangelol E, the full scope of its interaction with complex cellular networks remains to be elucidated. koreascience.kr The compound likely modulates multiple interconnected pathways, and a deeper understanding of this molecular network is a key future goal. The anti-inflammatory research noted that while NF-κB and caspase-1 activation were inhibited, the precise upstream and downstream effects within these pathways require further investigation. koreascience.kr Furthermore, pathways identified for related chalcones, such as the JNK pathway and the Nrf-2/anti-apoptotic pathways, may also be relevant for Xanthoangelol E. researchgate.netmedchemexpress.com

Modern analytical techniques are crucial for this endeavor. The use of metabolomics approaches like biochemometrics integrated with molecular networking has already proven effective in identifying and prioritizing bioactive chalcones from the complex mixture of an Angelica keiskei extract. researchgate.netthieme-connect.com Applying these systems-level approaches to study the cellular response to Xanthoangelol E will help map its complex mechanism of action, identify novel off-target effects, and potentially reveal new therapeutic applications.

Q & A

Q. What experimental models are commonly used to study the anticancer mechanisms of xanthoangelol E in neuroblastoma and leukemia cells?

Xanthoangelol E induces apoptosis in neuroblastoma (IMR-32, SK-N-SH) and leukemia (Jurkat) cells via caspase-3 activation. Key methodologies include:

  • Flow cytometry with annexin V/PI staining to detect early apoptosis .
  • Western blotting to monitor caspase-3 cleavage and Bax/Bcl-2 protein levels (note: xanthoangelol E does not modulate Bax/Bcl-2) .
  • Proteomic analysis (2D electrophoresis, MALDI-TOF-MS) to identify oxidative stress-related proteins like DJ-1, which is downregulated during apoptosis .

Q. How does xanthoangelol E inhibit SARS-CoV-2 viral proteases, and what are the key structural determinants?

Xanthoangelol E noncompetitively inhibits SARS-CoV-2 PLpro (IC50: 1.2 µM) and competitively inhibits 3CLpro (IC50: 11.4 µM). Methods include:

  • Enzyme inhibition assays using recombinant proteases expressed in E. coli BL21 .
  • Structure-activity relationship (SAR) studies highlighting the importance of alkylated chalcone moieties for enhanced inhibition .

Q. What in vitro and ex vivo models demonstrate xanthoangelol E’s vasodilatory effects?

Xanthoangelol E inhibits phenylephrine-induced vasoconstriction in rat aortic rings via:

  • Endothelium-dependent mechanisms : Increased nitric oxide (NO) production, measured via Griess assay .
  • Calcium flux assays : Suppression of intracellular Ca<sup>2+</sup> elevation in vascular endothelial cells .

Advanced Research Questions

Q. How does xanthoangelol E modulate lipid metabolism in hypertensive models, and what molecular pathways are involved?

In stroke-prone spontaneously hypertensive rats (SHRSP):

  • Dietary studies : 0.1% xanthoangelol E reduces hepatic triglycerides via PPARα upregulation (qPCR analysis) .
  • LDL regulation : Enhanced LDL receptor mRNA expression reduces serum LDL cholesterol .
  • Fecal cholesterol excretion : Quantified via gas chromatography to explain hepatic cholesterol reduction .

Q. What experimental evidence resolves contradictions in xanthoangelol E’s antibacterial activity?

While xanthoangelol E shows weak activity against Staphylococcus aureus (MIC >10 µg/mL), its derivative xanthoangelol exhibits potent activity against Micrococcus luteus (MIC: 0.76 µg/mL). Discrepancies arise from:

  • Bacterial strain specificity : Gram-positive vs. gram-negative susceptibility .
  • Structural modifications : Alkylation enhances membrane permeability .

Q. How does xanthoangelol E’s mechanism of oxidative stress induction differ between cancer cell types?

In neuroblastoma cells, xanthoangelol E triggers ROS-dependent apoptosis via:

  • DJ-1 protein oxidation : Confirmed by redox-sensitive gel electrophoresis .
  • Cytochrome c release : Measured via mitochondrial fractionation and immunoblotting . Contrastingly, in leukemia cells, apoptosis is ROS-independent and relies on direct caspase-3 activation .

Methodological Challenges and Innovations

Q. What strategies are used to isolate xanthoangelol E from Angelica keiskei while preserving bioactivity?

  • Ethanol/ethyl acetate extraction : 50% ethanol extracts partitioned with EtOAC yield xanthoangelol E-rich fractions (HPLC purity >98%) .
  • Column chromatography : Silica gel or Sephadex LH-20 columns separate chalcones from coumarins .

Q. How do structural analogs (e.g., xanthoangelol F, 4-hydroxyderricin) compare in modulating molecular targets?

  • Xanthoangelol F : Less potent against SARS-CoV-2 PLpro (IC50: 5.6 µM vs. 1.2 µM for xanthoangelol E) .
  • 4-Hydroxyderricin : Lacks vasodilatory activity but shows stronger antidiabetic effects via AMPK activation .

Data Contradictions and Resolution

Q. Why do some studies report negligible cytotoxicity of xanthoangelol E in normal cells?

  • Selective ROS induction : Xanthoangelol E generates ROS in cancer cells with dysregulated antioxidant systems (e.g., low DJ-1) but not in normal cells .
  • Dose dependency : Cytotoxicity is observed at >50 µM in cancer cells, while normal cells tolerate ≤20 µM .

Q. How can researchers address variability in xanthoangelol E’s anti-inflammatory effects across models?

  • NF-κB vs. COX-2 targeting : Xanthoangelol E inhibits NF-κB in vascular cells but shows no effect on COX-2 in gastric models .
  • Cell-specific signaling : Use siRNA knockdown to validate pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.